SR-18292 -

SR-18292

Catalog Number: EVT-282613
CAS Number:
Molecular Formula: C23H30N2O2
Molecular Weight: 366.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SR-18292 is a small molecule compound primarily recognized for its ability to inhibit the activity of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) [, , , , , ]. PGC-1α is a transcriptional coactivator involved in various biological processes, including mitochondrial biogenesis, energy metabolism, and cellular responses to stress. Due to its inhibitory effect on PGC-1α, SR-18292 has become a valuable tool in scientific research to investigate the role of PGC-1α in various biological contexts, particularly in cellular models and preclinical animal studies. Researchers use SR-18292 to understand how PGC-1α influences cellular processes and disease pathogenesis.

Source

The compound was synthesized and characterized in various studies focusing on its biological activity and structure-activity relationships. Research has shown that SR-18292 can effectively inhibit PGC-1α activity, leading to significant metabolic effects .

Classification

SR-18292 falls under the category of small molecule inhibitors, specifically targeting metabolic pathways involving PGC-1α. It is classified as a chemical entity with implications for use in pharmacological applications aimed at treating metabolic syndromes.

Synthesis Analysis

Methods

The synthesis of SR-18292 involves several key steps that utilize standard organic chemistry techniques. The general synthetic route includes the reaction of specific aldehydes with amines followed by reduction processes.

Technical Details

  1. Initial Reaction: An aldehyde is reacted with an amine in methanol to form an intermediate secondary amine.
  2. Reduction: The reaction mixture is treated with sodium borohydride to reduce the imine intermediate.
  3. Subsequent Reactions: The resulting secondary amine undergoes further reactions, including treatment with epoxides and other reagents under controlled conditions (e.g., heating) to yield the final product .

Purity and characterization of SR-18292 were confirmed using techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Molecular Structure Analysis

Structure

The molecular structure of SR-18292 features a complex arrangement that allows it to interact selectively with PGC-1α. The specific structural components include an indole ring system and various substituents that enhance its binding affinity.

Data

Key structural data includes:

  • Molecular formula: C₁₈H₂₃N₃O
  • Molecular weight: Approximately 299.39 g/mol
  • Key functional groups: Indole, amine, and ether functionalities which contribute to its biological activity .
Chemical Reactions Analysis

Reactions

SR-18292 primarily acts by inhibiting the activity of PGC-1α, which plays a crucial role in gluconeogenesis and mitochondrial biogenesis. The compound's interaction leads to reduced expression of key gluconeogenic genes such as Pck1 and G6pc.

Technical Details

In vitro studies have demonstrated that treatment with SR-18292 significantly decreases glucose production in hepatocytes by altering metabolic pathways associated with PGC-1α activity .

Mechanism of Action

Process

The mechanism by which SR-18292 exerts its effects involves direct inhibition of PGC-1α, leading to decreased transcriptional activation of gluconeogenic genes. This results in reduced hepatic glucose output and improved glycemic control.

Data

Experimental data indicate that SR-18292 treatment results in altered metabolic profiles, including increased lactate levels and enhanced glucose oxidation, thereby contributing to its therapeutic potential in managing hyperglycemia .

Physical and Chemical Properties Analysis

Physical Properties

SR-18292 is typically presented as a colorless or pale yellow oil. Its solubility characteristics allow it to be effectively utilized in biological assays.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture. Detailed analyses have shown that it maintains high purity (>95%) throughout various experimental procedures .

Applications

Scientific Uses

SR-18292 has potential applications in:

  • Metabolic Research: Investigating the role of PGC-1α in energy metabolism.
  • Diabetes Treatment: As a therapeutic agent for managing type 2 diabetes through modulation of glucose production.
  • Hematology: Recent studies suggest it may induce fetal hemoglobin synthesis, offering avenues for treating sickle cell disease .
Introduction to SR-18292 and PGC-1α Modulation

Role of PGC-1α in Metabolic Homeostasis and Disease Pathogenesis

Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) is a master regulator of cellular energy metabolism and mitochondrial biogenesis. This transcriptional coactivator integrates environmental and nutritional signals to orchestrate the expression of genes governing glucose metabolism, fatty acid oxidation, oxidative phosphorylation (OXPHOS), and reactive oxygen species (ROS) detoxification [1] [9]. Under fasting conditions, PGC-1α is deacetylated and activated by SIRT1, leading to its interaction with hepatic nuclear factor 4α (HNF4α) and forkhead box protein O1 (FOXO1). This complex drives the transcription of gluconeogenic genes (Pck1, G6pc), increasing hepatic glucose production (HGP) [2]. In metabolic diseases like type 2 diabetes (T2D), dysregulation of this pathway results in pathological HGP exacerbating hyperglycemia [2] [10].

Beyond metabolism, PGC-1α sustains mitochondrial integrity in high-energy-demand tissues. In macrophages, PGC-1α upregulates mitochondrial transcription factor A (TFAM), which stabilizes mitochondrial DNA (mtDNA) and supports ATP production during bacterial clearance [3]. Conversely, in cancer, PGC-1α is hijacked to promote OXPHOS-dependent tumor growth. For example, multiple myeloma (MM) cells overexpress PGC-1α and OXPHOS genes, enabling bioenergetic adaptation to the bone marrow microenvironment [6]. Similarly, respiratory viruses like human rhinovirus (HRV) suppress PGC-1α to disrupt airway epithelial barrier function, facilitating viral proliferation [9].

Rationale for Pharmacological Targeting of PGC-1α in Metabolic and Oncological Disorders

The central role of PGC-1α in metabolic and oncological pathways positions it as a high-value therapeutic target. In T2D, suppressing PGC-1α’s gluconeogenic activity offers a mechanism to reduce HGP without the limitations of current therapies like metformin [2] [10]. In oncology, many malignancies exhibit "metabolic plasticity," shifting between glycolysis and OXPHOS for survival. PGC-1α-driven OXPHOS supports tumor growth under metabolic stress, making its inhibition a strategy to induce energy crisis in cancer cells [6] [7].

Table 1: PGC-1α-Associated Pathways in Disease Contexts

Disease ContextPGC-1α FunctionDownstream Effects
Type 2 DiabetesCo-activation of HNF4α/FOXO1↑ Gluconeogenic genes (Pck1, G6pc), ↑ HGP
Multiple MyelomaUpregulation of OXPHOS genes↑ Mitochondrial respiration, ↑ Tumor growth
Mycobacterial InfectionRegulation of TFAM and mtDNA stability↓ Macrophage ATP production, ↑ Bacterial survival
Rhinovirus InfectionSuppression of barrier-protective metabolism↓ Epithelial integrity, ↑ Viral replication

SR-18292 (C₂₃H₃₀N₂O₂, MW 366.5 g/mol) emerged from a high-throughput screen of >350,000 compounds designed to identify PGC-1α modulators [2] [10]. This small molecule selectively enhances the interaction between PGC-1α and general control nonderepressible 5 (GCN5), a lysine acetyltransferase. Acetylation of specific lysine residues on PGC-1α inhibits its ability to recruit transcription machinery (e.g., Mediator complex) to gluconeogenic promoters, thereby suppressing Pck1 and G6pc expression [2] [5]. Unlike genetic knockdown, SR-18292 modulates PGC-1α activity post-translationally, allowing fine-tuned control over its diverse functions [1] [2].

Metabolic Disorders: In primary hepatocytes, SR-18292 (20 μM) reduced forskolin-induced Pck1 expression by >60% and glucose output by >50% [2]. In high-fat-diet (HFD) mice, intraperitoneal administration (45 mg/kg) lowered fasting blood glucose by 30–40% and improved insulin sensitivity within four days, independent of body weight changes [2] [7] [10].

Oncological Applications: SR-18292 (10–20 μM) inhibited proliferation in MM cells by disrupting OXPHOS. It suppressed genes encoding complexes I (NDUFS3) and III (UQCRFS1), reducing mitochondrial membrane potential and ATP synthesis. This energy depletion triggered G2/M cell-cycle arrest via AMPK-mediated phosphorylation of CDC25C and CDC2 [6].

Immunometabolism and Beyond: In macrophages infected with Mycobacterium abscessus, SR-18292 (10 μM) exacerbated mitochondrial dysfunction, while PGC-1α activators (e.g., ZLN005) restored bacterial clearance [3]. Conversely, in HRV-infected airway epithelia, PGC-1α activation (not inhibition) preserved barrier function, highlighting context-dependent therapeutic strategies [9].

Table 2: Efficacy of SR-18292 in Preclinical Disease Models

Disease ModelKey ParametersEffects of SR-18292
HFD-Induced T2D (Mice)Fasting blood glucose, Hepatic Pck1 expression↓ Blood glucose (30–40%), ↓ Pck1 (50–70%)
Multiple Myeloma (Xenograft)Tumor volume, ATP synthesis↓ Tumor growth (60–70%), ↓ ATP (50%)
Primary HepatocytesGlucose output, Gluconeogenic gene expression↓ Glucose release (50%), ↓ Pck1/G6pc (60%)
RAW 264.7 MacrophagesBacterial clearance, Mitochondrial ROSM. abscessus clearance (worsened infection)

Emerging Research Directions:

  • Chemical Optimization: Derivatives of SR-18292 with improved bioavailability are being explored to enhance in vivo efficacy [7] [8].
  • Combination Therapies: In MM, SR-18292 synergizes with proteasome inhibitors (e.g., bortezomib) to amplify oxidative stress [6].
  • Viral Infections: Contrasting roles of PGC-1α in infections (protective in HRV, detrimental in mycobacteria) necessitate pathogen-specific modulation strategies [3] [9].

Table 3: Structural and Functional Properties of SR-18292

PropertyDetail
Chemical FormulaC₂₃H₃₀N₂O₂
Molecular Weight366.5 g/mol
MechanismEnhances GCN5-mediated PGC-1α acetylation
Solubility≥100 mg/mL in DMSO; 10 mg/mL in ethanol
Primary TargetsGluconeogenesis (liver), OXPHOS (cancer)
In Vivo Efficacy (T2D)↓ Fasting glucose at 45 mg/kg (IP)

Properties

Product Name

SR-18292

IUPAC Name

1-[tert-butyl-[(4-methylphenyl)methyl]amino]-3-(1H-indol-4-yloxy)propan-2-ol

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C23H30N2O2/c1-17-8-10-18(11-9-17)14-25(23(2,3)4)15-19(26)16-27-22-7-5-6-21-20(22)12-13-24-21/h5-13,19,24,26H,14-16H2,1-4H3

InChI Key

BNRANURXPKRRKP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(COC2=CC=CC3=C2C=CN3)O)C(C)(C)C

Solubility

Soluble in DMSO

Synonyms

SR-18292; SR 18292; SR18292.

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(COC2=CC=CC3=C2C=CN3)O)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.